

# Application Notes and Protocols: Combining Tertomotide with Temozolomide Chemotherapy

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tertomotide** (GV1001) is an investigational peptide vaccine targeting human telomerase reverse transcriptase (hTERT), an enzyme overexpressed in the majority of cancer cells and essential for their immortalization.[1][2] By stimulating an immune response against hTERT-expressing cells, **Tertomotide** offers a targeted immunotherapeutic approach.[2][3] Temozolomide is an oral alkylating agent that damages DNA in tumor cells, leading to apoptosis, and is a standard-of-care chemotherapy for several cancers, including glioblastoma and melanoma.[4][5][6][7] The combination of these two agents presents a promising strategy, leveraging a dual-pronged attack on cancer cells through direct cytotoxicity and immunemediated killing. This document provides an overview of the preclinical rationale, clinical trial data, and protocols for the combined use of **Tertomotide** and temozolomide.

#### **Mechanism of Action**

**Tertomotide** is a synthetic peptide derived from the active site of hTERT.[3] When administered, it acts as an antigen, presented by antigen-presenting cells (APCs) to stimulate both CD4+ and CD8+ T cells.[2][3] These activated T cells can then recognize and eliminate cancer cells that express the telomerase peptide.[2]

Temozolomide, a prodrug, is converted to its active metabolite, MTIC, at physiological pH.[5] MTIC methylates DNA, primarily at the O6 and N7 positions of guanine residues.[8] This DNA



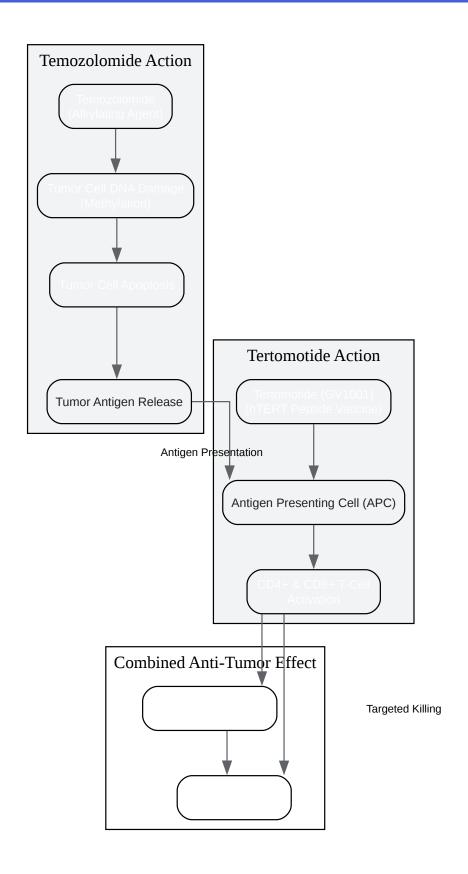
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damage leads to cell cycle arrest and apoptosis.[5] Interestingly, chemotherapy with agents like temozolomide may enhance the efficacy of cancer vaccines by promoting inflammation and potentially depleting regulatory T cells, which can suppress anti-tumor immunity.[9]

The proposed synergistic mechanism involves temozolomide-induced tumor cell death releasing tumor antigens, which can be presented to the immune system. This, combined with the specific anti-hTERT immune response elicited by **Tertomotide**, may lead to a more robust and durable anti-cancer effect.





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**Diagram 1:** Proposed synergistic mechanism of **Tertomotide** and Temozolomide.



# Clinical Data Summary: Stage IV Melanoma

A proof-of-principle clinical trial evaluated the combination of **Tertomotide** (GV1001) and temozolomide in patients with Stage IV melanoma.[9][10] The following tables summarize the key quantitative data from this study.

Parameter	Value	Reference
Number of Patients	25	[10]
Temozolomide Dosage	200 mg/m² orally for 5 days every 4 weeks	[9][10]
Tertomotide Dosage	Eight injections over 11 weeks	[9][10]
Immune Response Rate (GV1001-specific)	78% (18 of 23 evaluable patients)	[9][10]
Partial Tumor Regression	5 patients	[9][10]
Stable Disease	6 patients	[9][10]
1-Year Survival	44%	[9][10]
2-Year Survival	16%	[9][10]

Table 1: Efficacy and Dosage in Stage IV Melanoma Trial

Parameter	Matched Controls (from meta-analysis)	Reference
1-Year Survival	24%	[9][10]
2-Year Survival	6.6%	[9][10]

Table 2: Survival Comparison with Matched Controls

# **Experimental Protocols**

The following is a detailed methodology based on the clinical trial of **Tertomotide** and temozolomide in Stage IV melanoma patients.[9][10]

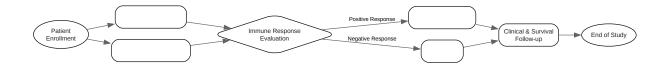


#### **Patient Population**

- Inclusion Criteria: Patients with advanced Stage IV melanoma (M1B or M1C).
- Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results but would typically include factors like poor organ function, active brain metastases, or prior immunotherapy.

## **Treatment Regimen**

- Temozolomide Administration: Patients received 200 mg/m² of temozolomide orally for 5 consecutive days every 28 days (4 weeks).[9][10]
- Tertomotide (GV1001) Administration:
  - Week 2: Three injections (e.g., Monday, Wednesday, Friday).[9]
  - Week 3: Two injections (e.g., Monday, Friday).[9]
  - Weeks 6, 7, and 11: Single injections.[9]
  - Immune responders continued with booster vaccinations at 4-week intervals.



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**Diagram 2:** Experimental workflow for the combination trial.

#### **Immune Response Evaluation**

- Delayed Type Hypersensitivity (DTH) Skin Test: To assess in vivo T-cell response.
- T-cell Proliferation Assays: To measure the proliferation of T-cells in response to GV1001 in vitro.

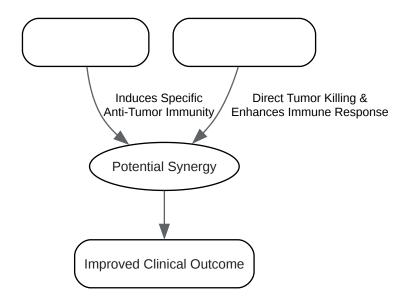


 Cytokine Assays: To quantify the levels of cytokines such as IFNy and IL-10, which are indicative of the type of immune response.[10]

## **Application to Other Cancers: Glioblastoma**

While the primary clinical data for **Tertomotide** combined with temozolomide is in melanoma, the combination holds promise for other cancers where temozolomide is a standard of care, such as glioblastoma (GBM).[7][11] Temozolomide is known to induce lymphopenia, which could be a concern for combination with immunotherapy; however, studies have suggested that sequential administration of chemotherapy and immunotherapy may not be detrimental.[11][12] In fact, some studies combining dendritic cell vaccines with temozolomide in GBM have shown promising results in extending patient survival.[11]

The rationale for combining **Tertomotide** with temozolomide in GBM is strong, given that telomerase is overexpressed in the vast majority of these tumors. The general principles of combining immunotherapy with chemotherapy would apply.



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Diagram 3: Logical relationship of combining immunotherapy and chemotherapy.

#### **Conclusion and Future Directions**

The combination of **Tertomotide** and temozolomide has demonstrated a favorable safety profile and promising efficacy in a clinical trial for Stage IV melanoma, with a notable increase



in immune response rates compared to **Tertomotide** alone.[9][10] These findings support the general concept of combining cancer vaccination with chemotherapy. Further investigation is warranted to explore this combination in other cancers, particularly glioblastoma, where new therapeutic strategies are urgently needed. Future studies should focus on optimizing the dosing and scheduling of this combination to maximize synergistic effects and clinical benefit.

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